

TMEM163: A Comprehensive Technical Guide to a Novel Zinc Efflux Transporter

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Abstract

This technical guide provides an in-depth overview of Transmembrane Protein 163 (TMEM163), a recently identified zinc efflux transporter. Initially characterized as synaptic vesicle protein 31 (SV31), a growing body of evidence has solidified its role in maintaining intracellular zinc homeostasis. This document details the biochemical and functional characteristics of TMEM163, comprehensive experimental protocols for its study, and its emerging role in various physiological and pathological processes. The information presented herein is intended to serve as a valuable resource for researchers in academia and industry engaged in the study of ion transport, cellular signaling, and drug development targeting zincrelated pathways.

Introduction to TMEM163

Transmembrane Protein 163 (TMEM163) is a 31.5 kDa protein that has been characterized as a zinc efflux transporter, playing a crucial role in maintaining intracellular zinc homeostasis.[1] [2] Initially identified in rat brain synaptosomes and named synaptic vesicle 31 (SV31), it is now recognized as a new member of the Cation Diffusion Facilitator (CDF) protein superfamily, with proposals to officially name it ZNT11 (SLC30A11).[3][4] TMEM163 is predicted to have six transmembrane domains with intracellular amino and carboxyl termini and is known to form functional homodimers.[1] It binds divalent cations, showing a preference for zinc and nickel over copper.[1]



The subcellular localization of TMEM163 is diverse, with reports of its presence in the plasma membrane, lysosomes, early endosomes, synaptic vesicles, and other vesicular compartments. [1][3] This widespread distribution suggests its involvement in a variety of cellular processes. Indeed, TMEM163 has been implicated in insulin secretion, the biogenesis of platelet dense granules, and the modulation of P2X purinoceptors.[1][5] Dysregulation of TMEM163 function has been linked to several human diseases, including Type 2 Diabetes, Mucolipidosis type IV, and hypomyelinating leukodystrophy, highlighting its importance as a potential therapeutic target.[1][6][7]

Quantitative Data on TMEM163 Function

The function of TMEM163 as a zinc efflux transporter has been quantified through various experimental approaches. The following tables summarize the key quantitative data available in the literature.

Table 1: Kinetic Parameters of TMEM163-Mediated Zinc Efflux

Parameter	Value	Cell Type/System	Method	Reference
Apparent Km (for Zn2+)	8 μΜ	HeLa cells	Radionuclide 65Zn efflux assay	[8]

Table 2: Ion Selectivity of TMEM163

lon	Binding/Transport	Notes	Reference
Zn2+	Strong	Primary transported substrate	[1][2]
Ni2+	Strong	Binds with high affinity	[1]
Cu2+	Weak	Binds with lower affinity compared to Zn2+ and Ni2+	[1]



Table 3: Cellular Zinc Level Modulation by TMEM163

Experimental Condition	Effect on Intracellular Zinc	Cell Type	Method	Reference
TMEM163 Overexpression	Significant reduction	HeLa, HEK-293 cells	Fluorescent zinc indicators (FluoZin-3, Newport Green), 65Zn	[3][9]
TMEM163 Knockdown	Elevated intracellular zinc	MIN6 cells, HEK- 293 cells	Fluorescent zinc indicators	[1][4]
TMEM163 Knockout	Higher intracellular zinc accumulation	Platelets from Tmem163-KO mice	FluoZin-3 AM	[5]
Co-expression with TRPML1	Influences intracellular zinc homeostasis	HEK-293 cells		[3]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize TMEM163 as a zinc efflux transporter.

Zinc Efflux Assay using Fluorescent Indicators

This protocol is adapted from studies demonstrating TMEM163-mediated zinc efflux in cultured cells using the membrane-impermeant dye FluoZin-3 and the membrane-permeant dye Newport Green.[3][10]

3.1.1. Materials

- HEK-293 or HeLa cells
- TMEM163 expression vector (e.g., pCMV6-TMEM163)



- Control vector (e.g., pCMV6-empty)
- Lipofectamine 2000 or similar transfection reagent
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- Phosphate-Buffered Saline (PBS)
- Hanks' Balanced Salt Solution (HBSS)
- FluoZin-3, AM ester (for intracellular measurements) or FluoZin-3, salt form (for extracellular measurements)
- Newport Green DCF diacetate
- TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine)
- Pyrithione
- ZnCl2
- 96-well black, clear-bottom plates
- Fluorescence plate reader

3.1.2. Cell Culture and Transfection

- Seed HEK-293 or HeLa cells in a 96-well black, clear-bottom plate at a density of 5 x 104 cells/well.
- Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
- Transfect cells with the TMEM163 expression vector or control vector using a suitable transfection reagent according to the manufacturer's protocol.
- Incubate the cells for 24-48 hours post-transfection to allow for protein expression.

3.1.3. Zinc Loading



- Wash the cells twice with HBSS.
- Prepare a zinc loading solution of 50 μM ZnCl2 and 5 μM pyrithione in HBSS.
- Incubate the cells with the zinc loading solution for 10 minutes at 37°C.

3.1.4. Zinc Efflux Measurement

- Method A: Intracellular Zinc Measurement with FluoZin-3, AM or Newport Green
 - Wash the cells three times with HBSS to remove the loading solution.
 - Load the cells with 5 μM FluoZin-3, AM or 5 μM Newport Green DCF diacetate in HBSS for 30 minutes at 37°C.
 - Wash the cells three times with HBSS to remove excess dye.
 - Add 100 μL of HBSS to each well.
 - Measure the fluorescence intensity at appropriate excitation/emission wavelengths (FluoZin-3: 494/516 nm; Newport Green: 505/530 nm) over time (e.g., every 2 minutes for 30 minutes) using a fluorescence plate reader.
 - As a control for zinc-specific fluorescence, add 50 μM TPEN at the end of the experiment to chelate intracellular zinc and confirm signal quenching.
- Method B: Extracellular Zinc Measurement with FluoZin-3 (salt form)
 - After zinc loading, wash the cells three times with HBSS.
 - Add 100 μL of HBSS containing 1 μM FluoZin-3 (salt form) to each well.
 - Measure the increase in extracellular fluorescence over time (e.g., every 2 minutes for 30 minutes) at an excitation/emission of 494/516 nm.

3.1.5. Data Analysis



- Subtract the background fluorescence from wells with untransfected or control-transfected cells.
- Normalize the fluorescence values to the initial reading (t=0) to represent the change in intracellular or extracellular zinc concentration over time.
- Compare the rate of fluorescence change between TMEM163-expressing cells and control cells. A faster decrease in intracellular fluorescence or a faster increase in extracellular fluorescence in TMEM163-expressing cells indicates zinc efflux activity.

Radionuclide 65Zn Efflux Assay

This method provides a direct and highly sensitive measurement of zinc transport.[3][8]

3.2.1. Materials

- HeLa cells stably expressing TMEM163 or a control vector
- 12-well cell culture plates
- DMEM with 10% FBS
- HBSS
- 65ZnCl2 (specific activity ~1-5 mCi/mg)
- Non-radioactive ZnCl2
- · Scintillation cocktail
- Scintillation counter

3.2.2. Procedure

- Seed HeLa cells stably expressing TMEM163 or control vector in 12-well plates and grow to confluence.
- Wash the cells twice with HBSS.



- Incubate the cells in HBSS containing 1 μ Ci/mL 65ZnCl2 and 10 μ M non-radioactive ZnCl2 for 1 hour at 37°C to load the cells with radioactive zinc.
- To initiate the efflux measurement, rapidly wash the cells four times with ice-cold HBSS to remove extracellular 65Zn.
- Add 1 mL of fresh, pre-warmed HBSS to each well.
- At various time points (e.g., 0, 5, 10, 15, 30 minutes), collect the entire volume of the efflux buffer (supernatant) and replace it with 1 mL of fresh HBSS.
- At the end of the experiment, lyse the cells in each well with 1 mL of 0.1 M NaOH.
- Measure the radioactivity in the collected efflux buffer samples and the cell lysates using a scintillation counter.

3.2.3. Data Analysis

- Calculate the total amount of 65Zn taken up by the cells (sum of radioactivity in all efflux samples and the final cell lysate).
- Express the amount of 65Zn remaining in the cells at each time point as a percentage of the initial total uptake.
- Plot the percentage of 65Zn remaining in the cells against time.
- Compare the efflux rate between TMEM163-expressing cells and control cells. A faster decrease in intracellular 65Zn indicates enhanced zinc efflux.
- Kinetic parameters such as the apparent Km can be determined by performing the assay with varying concentrations of non-radioactive ZnCl2 in the loading buffer.[8]

Co-Immunoprecipitation (Co-IP) to Demonstrate Protein Interactions

This protocol is designed to verify the interaction of TMEM163 with other proteins, such as TRPML1 or members of the ZnT family.[11][12]



3.3.1. Materials

- HEK-293T cells
- Expression vectors for tagged proteins (e.g., TMEM163-FLAG, TRPML1-HA, ZnT-V5)
- Transfection reagent
- Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail)
- Anti-FLAG antibody (for immunoprecipitation)
- Anti-HA or Anti-V5 antibody (for Western blotting)
- Protein A/G agarose beads
- Wash buffer (e.g., Lysis buffer with 0.1% Triton X-100)
- SDS-PAGE gels and Western blotting apparatus

3.3.2. Procedure

- Co-transfect HEK-293T cells with expression vectors for the tagged proteins of interest.
- After 48 hours, lyse the cells in ice-cold lysis buffer.
- Clarify the cell lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Pre-clear the lysates by incubating with Protein A/G agarose beads for 1 hour at 4°C.
- Incubate a portion of the pre-cleared lysate with an antibody against one of the protein tags (e.g., anti-FLAG) overnight at 4°C with gentle rotation.
- Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
- Wash the beads three to five times with ice-cold wash buffer.
- Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.



• Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the other protein's tag (e.g., anti-HA or anti-V5).

3.3.3. Data Analysis

A band corresponding to the co-immunoprecipitated protein in the Western blot analysis
indicates an interaction between the two proteins. Controls, such as single-transfections and
immunoprecipitation with an isotype control antibody, are essential to confirm the specificity
of the interaction.

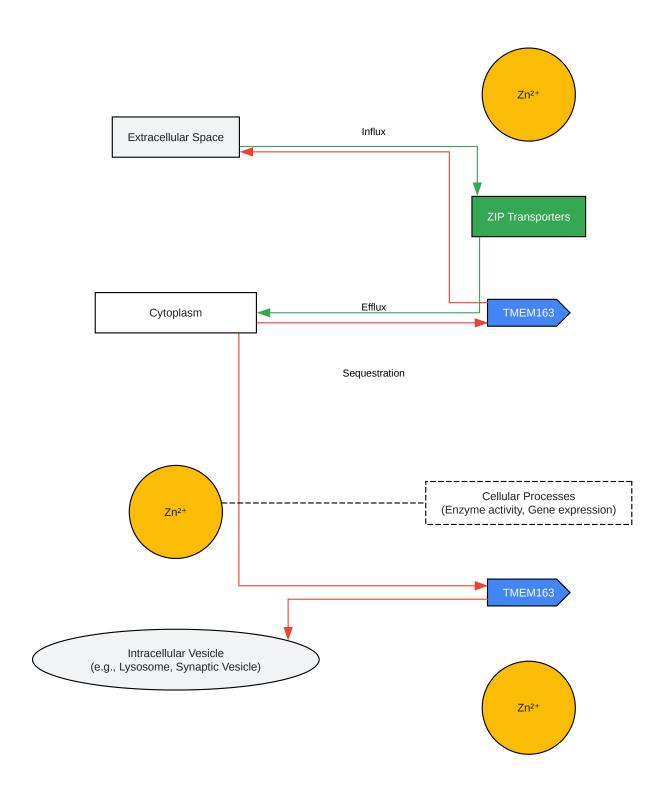
Signaling Pathways and Functional Relationships

TMEM163 is involved in several key cellular pathways, primarily centered around zinc homeostasis and its downstream effects.

TMEM163 in Cellular Zinc Homeostasis

TMEM163 acts as a zinc efflux transporter, moving zinc from the cytoplasm to the extracellular space or into intracellular vesicles. This function is critical for preventing zinc toxicity and for maintaining the precise zinc concentrations required for various enzymatic and signaling functions.





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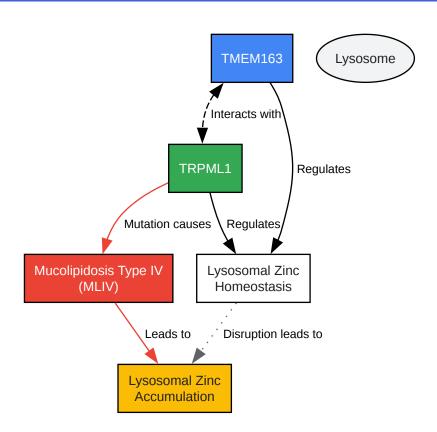
Caption: TMEM163-mediated zinc efflux and sequestration.



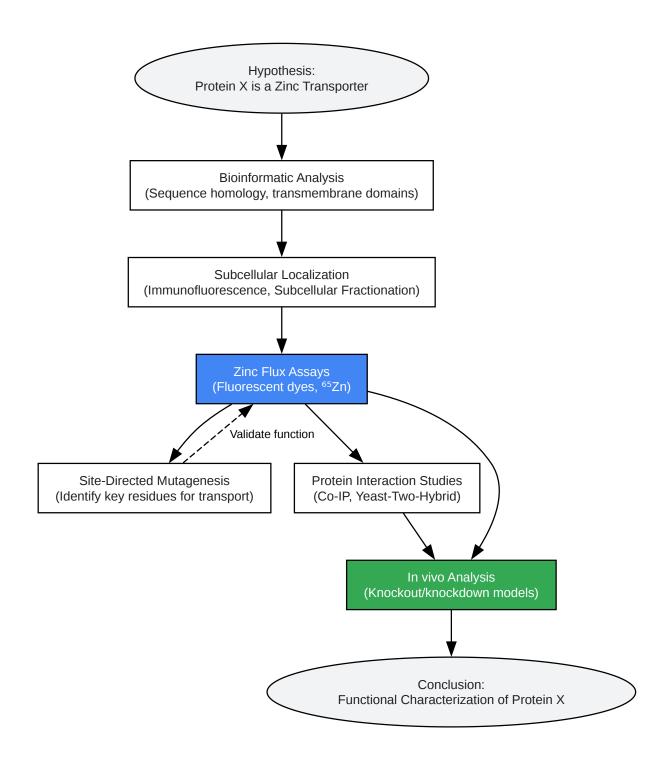
Interaction with TRPML1 and Role in Mucolipidosis Type IV

TMEM163 interacts with the lysosomal cation channel TRPML1.[1][3] This interaction is thought to be important for regulating lysosomal zinc levels. In Mucolipidosis type IV (MLIV), a lysosomal storage disorder caused by mutations in the MCOLN1 gene encoding TRPML1, there is an abnormal accumulation of zinc in lysosomes. The reduced expression or dysfunction of TMEM163 in MLIV may contribute to this pathological zinc overload.

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